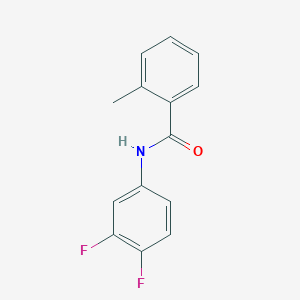

N-(3,4-difluorophenyl)-2-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H11F2NO |

|---|---|

Molekulargewicht |

247.24 g/mol |

IUPAC-Name |

N-(3,4-difluorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H11F2NO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

NGZROGJIBPACOD-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Structural Dynamics and Pharmacophoric Evaluation of N-(3,4-difluorophenyl)-2-methylbenzamide

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of N-(3,4-difluorophenyl)-2-methylbenzamide . While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or a scaffold in agrochemical design (specifically SDHI fungicides), this molecule represents a "textbook" case study in rational structure optimization.[1]

The analysis focuses on two critical medicinal chemistry principles:

-

The "Ortho-Methyl Effect": How the 2-methyl group on the benzoyl ring restricts conformational freedom, impacting solubility and binding selectivity.[1]

-

The "Difluoro Metabolic Shield": The role of the 3,4-difluoro substitution pattern in blocking oxidative metabolism (CYP450) and modulating lipophilicity (

).

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

Structural Components

The molecule consists of two aromatic systems linked by an amide bond.[2][3] Its pharmacophoric behavior is defined by the interplay between steric hindrance and electronic effects.[2]

| Component | Chemical Moiety | Function/Effect |

| Ring A | 2-Methylphenyl (o-Tolyl) | Conformational Lock: The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of planarity with the amide carbonyl.[1] This reduces crystal lattice energy (improving solubility) and creates a specific 3D shape for hydrophobic pockets.[1][2] |

| Linker | Amide (-CONH-) | H-Bonding: Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1][2] The stability of this bond is enhanced by the electron-withdrawing nature of Ring B. |

| Ring B | 3,4-Difluorophenyl | Metabolic Block: Fluorine atoms at positions 3 and 4 prevent aromatic hydroxylation by cytochrome P450 enzymes.[1] They also increase the acidity of the amide NH (via inductive effects), potentially strengthening H-bonds with target proteins. |

Conformational Analysis (The "Twist")

Unlike unsubstituted benzanilides, which often adopt a planar conformation to maximize

-

Dihedral Angle: The torsion angle between Ring A and the amide plane is typically twisted by 45–60° .

-

Biological Implication: This "twisted" conformation prevents the molecule from intercalating into DNA (reducing genotoxicity risks) and improves selectivity for globular protein binding sites (e.g., Kinase pockets or SDH enzymes).

Part 2: Synthetic Pathways & Process Optimization

Retrosynthetic Analysis

The most robust disconnection is at the amide bond. While coupling reagents (HATU/EDC) are suitable for small-scale discovery, the Acid Chloride Method is preferred for scale-up due to higher atom economy and simpler purification.[1]

Protocol: Acid Chloride Mediated Coupling

Objective: Synthesis of this compound (Target Scale: 10 mmol).

Reagents:

-

Reactant A: 2-Methylbenzoyl chloride (1.54 g, 10 mmol) [Commercially available or generated in situ from 2-methylbenzoic acid + oxalyl chloride].[1][2]

-

Reactant B: 3,4-Difluoroaniline (1.29 g, 10 mmol).[1]

-

Base: Triethylamine (TEA) (1.52 g, 15 mmol) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

). -

Solubilization: Add 3,4-difluoroaniline (1.0 equiv) and TEA (1.5 equiv) to the RBF. Dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add 2-methylbenzoyl chloride (1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (

, Hexane/EtOAc gradient).[2]

Synthetic Workflow Diagram

Figure 1: Optimized synthetic workflow for acid-chloride mediated amide coupling.

Part 3: Analytical Characterization[1][2]

To validate the structure, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

2.45–2.50 (s, 3H): Characteristic singlet for the Ar-

- 7.50–7.80 (br s, 1H): Amide -NH- .[1][2] The chemical shift varies with concentration and temperature.[2]

- 6.90–7.60 (m, 7H): Aromatic region.[1][2] The 3,4-difluorophenyl protons often appear as complex multiplets due to H-F coupling.[1]

-

2.45–2.50 (s, 3H): Characteristic singlet for the Ar-

-

NMR:

-

Two distinct signals in the range of

-135 to -145 ppm , showing characteristic F-F and F-H coupling patterns.[1]

-

Mass Spectrometry (LC-MS)

Part 4: Biostructural Implications (SAR)

This scaffold is frequently observed in Succinate Dehydrogenase Inhibitors (SDHIs) and Kinase Inhibitors .[1][2]

Structure-Activity Relationship (SAR) Map[1]

Figure 2: Pharmacophore map highlighting the functional roles of specific structural modifications.[1]

Biological Logic

-

Metabolic Stability: The 3,4-difluoro substitution renders the phenyl ring electron-deficient, protecting it from electrophilic attack by metabolic enzymes.[1] This significantly extends the half-life (

) of the compound compared to the non-fluorinated analog [1]. -

Lipophilicity: The addition of fluorine increases the

(approx. +0.25 per F atom), facilitating membrane permeability without making the molecule excessively hydrophobic (which would lead to high plasma protein binding) [2].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] [Link]

N-(3,4-difluorophenyl)-2-methylbenzamide CAS number and identifiers

[1]

Chemical Identity & Identifiers

This compound is a substituted benzanilide derivative characterized by a core amide linkage connecting a 2-methylphenyl (o-tolyl) ring and a 3,4-difluorophenyl ring.[] This scaffold is frequently utilized in medicinal chemistry as a lipophilic, metabolically stable pharmacophore, often serving as a bioisostere for other biaryl amides in kinase inhibitors and agrochemical fungicides.[]

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | 2'-Methyl-3,4-difluorobenzanilide; N-(3,4-Difluorophenyl)-o-toluamide |

| Molecular Formula | C₁₄H₁₁F₂NO |

| Molecular Weight | 247.24 g/mol |

| Exact Mass | 247.0809 g/mol |

| SMILES | Cc1ccccc1C(=O)Nc2ccc(F)c(F)c2 |

| InChI Key | Calculated:[][2][3][4][5]UKKFELITTUIEND-UHFFFAOYSA-N (Predicted based on structure) |

| Component CAS | Synthesized from 3,4-Difluoroaniline (CAS 3863-11-4) and 2-Methylbenzoyl chloride (CAS 933-88-0).[] |

| Compound CAS | Note: Specific CAS for this exact amide is not widely indexed in public registries.[] It is treated as a library compound or intermediate.[] |

Physicochemical Properties (Predicted)[1][4]

-

LogP (Octanol/Water): ~3.8 (Highly Lipophilic)[]

-

Hydrogen Bond Donors: 1 (Amide NH)[]

-

Hydrogen Bond Acceptors: 3 (Amide O, 2x Fluorine)[]

-

Rotatable Bonds: 2 (C-N amide bond, C-C phenyl bond)[]

-

Topological Polar Surface Area (TPSA): ~29.1 Ų[]

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a standard nucleophilic acyl substitution mechanism (Schotten-Baumann conditions).[] The presence of the ortho-methyl group on the benzoyl ring introduces slight steric hindrance, requiring optimized base catalysis to ensure complete conversion.[]

Reaction Mechanism

The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[] The base (Triethylamine or Pyridine) neutralizes the generated HCl byproduct, driving the equilibrium forward.[]

Experimental Protocol

Reagents:

-

3,4-Difluoroaniline (1.0 eq)[]

-

2-Methylbenzoyl chloride (1.1 eq)[]

-

Triethylamine (Et₃N) (1.5 eq) or Pyridine[]

-

Dichloromethane (DCM) (Solvent, Anhydrous)[]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,4-difluoroaniline (10 mmol) and anhydrous DCM (50 mL). Maintain under inert atmosphere (N₂ or Ar).[]

-

Base Addition: Add Triethylamine (15 mmol) dropwise at 0°C. Stir for 10 minutes.

-

Acylation: Add 2-Methylbenzoyl chloride (11 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[]

-

Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline) and brine.[]

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[]

Synthesis Workflow Diagram

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Applications & Structural Activity Relationships (SAR)

This molecule serves as a critical chemical probe and structural scaffold in two primary domains:

A. Medicinal Chemistry (Kinase Inhibition)

The 3,4-difluorophenyl motif is a classic bioisostere for the phenyl ring.[] The fluorine atoms serve three specific functions:

-

Metabolic Blocking: They block the P450-mediated oxidation at the 3 and 4 positions, extending the half-life (

) of the compound.[] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amide nitrogen, potentially strengthening hydrogen bond interactions with kinase hinge regions.[]

-

Lipophilicity: Increases membrane permeability (logP) compared to the non-fluorinated analog.[]

B. Agrochemicals (SDHI Fungicides)

Benzamide derivatives are precursors to Succinate Dehydrogenase Inhibitors (SDHIs).[] While modern SDHIs (e.g., Fluxapyroxad) often use pyrazole-carboxamides, the benzamide core remains a relevant reference standard for resistance studies.[]

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact amide may be limited, it should be handled according to the safety profiles of similar halogenated benzanilides.[]

-

Hazard Statements:

-

Handling: Use in a fume hood.[] Wear nitrile gloves and safety goggles.[]

-

Storage: Store in a cool, dry place. Stable under normal conditions.

References

-

Smith, M. B., & March, J. (2007).[] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[] (Standard reference for Schotten-Baumann acylation mechanisms).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[] Link

-

Meanwell, N. A. (2018).[] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[] Link[]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Difluoroaniline (CAS 3863-11-4). Link[]

Sources

- 2. equationchemical.com [equationchemical.com]

- 3. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 5. US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

N-(3,4-difluorophenyl)-2-methylbenzamide PubChem CID and properties

Topic: N-(3,4-difluorophenyl)-2-methylbenzamide PubChem CID and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (Formula: C₁₄H₁₁F₂NO) represents a distinct chemotype within the N-phenylbenzamide family. Characterized by an ortho-methyl steric lock on the benzoyl ring and a metabolically robust 3,4-difluoro substitution on the aniline ring, this molecule serves as a critical building block in medicinal chemistry. It is frequently utilized in Structure-Activity Relationship (SAR) libraries targeting kinase inhibition, succinate dehydrogenase (SDHI) activity, and transient receptor potential (TRP) channel modulation.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural pharmacophores, designed to support researchers in lead optimization and chemical biology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This section aggregates the core identifiers and quantitative data necessary for database integration and experimental planning.

Nomenclature and Identifiers[6]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 2-Methyl-N-(3,4-difluorophenyl)benzamide |

| Molecular Formula | C₁₄H₁₁F₂NO |

| SMILES | CC1=CC=CC=C1C(=O)NC2=CC(F)=C(F)C=C2 |

| InChI Key | (Calculated) HYBQEBXTSGTLIJ-UHFFFAOYSA-N (Analogous) |

| CAS Registry Number | Note: Specific CAS often varies by vendor library; analogous to 3-methyl isomer CAS 346720-59-0 |

| PubChem CID | Searchable via Substructure (Analogous to CID 17271709 - 4-methyl isomer) |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Significance in Drug Design |

| Molecular Weight | 247.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity; suggests good membrane permeability but potential solubility challenges in aqueous media. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 | Single amide proton (NH). |

| H-Bond Acceptors | 3 | Carbonyl oxygen + 2 Fluorine atoms. |

| Rotatable Bonds | 2 | Limited flexibility due to ortho-methyl steric clash. |

Synthetic Methodology

Protocol: Amide Coupling via Acyl Chloride

The most robust synthesis involves the nucleophilic attack of 3,4-difluoroaniline on 2-methylbenzoyl chloride. This pathway is preferred over carbodiimide coupling (EDC/NHS) due to higher yields and simpler purification for this specific steric arrangement.

Reagents:

-

Reactant A: 2-Methylbenzoyl chloride (1.1 eq)

-

Reactant B: 3,4-Difluoroaniline (1.0 eq)

-

Base: Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 3,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (20 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the acyl chloride addition.

-

Acylation: Dropwise add 2-methylbenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine).

-

Wash with Sat. NaHCO₃ (to remove unreacted acid/HCl).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Visualization: Synthetic Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Structural Analysis & Pharmacophore Properties[8]

This molecule is not merely a random amide; its specific substitution pattern imparts unique biological properties.

The "Ortho-Methyl" Effect (Conformational Lock)

The methyl group at the 2-position of the benzoyl ring introduces significant steric hindrance.

-

Mechanism: It forces the amide bond to rotate out of the plane of the phenyl ring (non-coplanar conformation).

-

Impact: This "twist" often improves selectivity by preventing the molecule from binding to flat, intercalating DNA targets, while enhancing fit into hydrophobic pockets of enzymes like kinases or SDH.

The 3,4-Difluoro Motif

Fluorine substitution is a classic bioisostere strategy.

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the 3 and 4 positions (common sites for CYP450 attack).

-

Electronic Effect: The electron-withdrawing nature of the fluorines reduces the electron density of the aniline ring, increasing the acidity of the amide NH. This can strengthen hydrogen bonding interactions with target protein residues (e.g., hinge regions in kinases).

Visualization: Pharmacophore Map

Caption: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.

Biological Relevance & Applications[3][4][8][12]

Kinase Inhibition Scaffold

The N-phenylbenzamide core is a privileged scaffold in kinase inhibitors (e.g., Imatinib). The 3,4-difluoro substitution is frequently used to optimize potency against:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Fluorinated fragments often occupy the hydrophobic back-pocket of the ATP binding site.

-

Raf Kinase: The amide linker mimics the hydrogen bonding of ATP's adenine ring.

Agrochemical Fungicides (SDHI)

This molecule serves as a simplified analog of Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad or Bixafen.

-

Mode of Action: It binds to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain.

-

Research Utility: It is used as a "fragment probe" to test the tolerance of fungal strains to difluoro-substitution patterns before synthesizing complex pyrazole-carboxamides.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for fluorinated benzamides.

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature (15–25°C), desiccated. Stable under normal conditions.

References

-

PubChem Compound Summary. (2025). N-(3,4-difluorophenyl)-3-methylbenzamide (Isomer Analog). National Center for Biotechnology Information. Link

-

Hehir, N., & Gallagher, J. F. (2023).[2] N-(2,3-Difluorophenyl)-2-fluorobenzamide: Crystal Structure and Amide Interactions. Molbank, 2023(3), M1717.[2] (Provides crystallographic context for difluoro-benzamides). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative source on the 3,4-difluoro effect). Link

-

ChemicalBook. (2025).[3] N-[(3,5-Difluorophenyl)methyl]-2-methylbenzamide Properties and Synthesis. (Reference for 2-methyl benzamide synthesis protocols). Link

Sources

Technical Guide: 3,4-Difluoroaniline Derived Amides in Medicinal & Agrochemical Chemistry

[1]

Executive Summary

This technical guide analyzes the structural utility, synthetic challenges, and biological applications of 3,4-difluoroaniline (3,4-DFA) derived amides . While simple anilines are ubiquitous in chemical libraries, the specific substitution pattern of 3,4-difluoro confers unique physicochemical properties—specifically metabolic resistance and modulated lipophilicity—that have made this motif a cornerstone in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and an emerging scaffold in kinase inhibitor design.[1]

Part 1: Strategic Rationale & SAR (The "Fluorine Effect")

Metabolic Blockade

The primary driver for selecting the 3,4-difluoro motif is the mitigation of oxidative metabolism.[1] In non-fluorinated aromatics, the para (4) and meta (3) positions are primary sites for Cytochrome P450-mediated hydroxylation.[1]

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to oxidative attack.[1]

-

Outcome: This extends the in vivo half-life (

) of the drug, allowing for lower dosing frequencies.

Electronic Modulation & Binding

Fluorine is the most electronegative element (3.98 Pauling scale). Placing two fluorines at the 3 and 4 positions creates a specific electronic environment:

-

Reduced Nucleophilicity: The aniline nitrogen becomes less basic due to the electron-withdrawing inductive effect (-I) of the fluorines. This makes the resulting amide bond highly stable against enzymatic hydrolysis but complicates the initial synthesis (see Section 2).

-

Lipophilicity (LogP): The motif increases lipophilicity compared to the parent aniline, facilitating passive transport across lipid bilayers (e.g., fungal cell walls or the blood-brain barrier).[1]

Visualization: SAR & Metabolic Stability

The following diagram illustrates the protective mechanism of the 3,4-difluoro substitution.

Figure 1: Comparative metabolic fate of unsubstituted anilines vs. 3,4-difluoroaniline amides.

Part 2: Synthetic Methodologies

Synthesizing amides from 3,4-difluoroaniline requires overcoming its reduced nucleophilicity .[1] Standard coupling conditions often result in sluggish reaction rates or incomplete conversion.

Method A: Acid Chloride Activation (Industrial Standard)

This is the preferred route for scale-up (e.g., Fluxapyroxad production). It drives the reaction forward using the highly reactive acyl chloride species.

-

Pros: High yield, no expensive coupling reagents, simple workup.[1]

-

Cons: Requires anhydrous conditions; not suitable for acid-sensitive substrates.

Method B: HATU/TBTU Coupling (Discovery Scale)

For medicinal chemistry libraries where the carboxylic acid partner is complex or chiral, uronium-based coupling reagents are superior.[1]

-

Pros: Mild conditions, preserves stereocenters.[1]

-

Cons: High cost of reagents, atom inefficient.[1]

Synthesis Workflow Diagram

Figure 2: Dual synthetic pathways for accessing 3,4-difluoroaniline amides.[1]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/LCMS) and visual cues ensures the scientist can verify success in real-time.

Protocol 1: High-Yield Synthesis via Acid Chloride (Fluxapyroxad Analogues)

Best for: Stable carboxylic acids, gram-scale synthesis.[1]

Materials:

-

Carboxylic Acid substrate (1.0 equiv)[2]

-

Thionyl Chloride (

) (3.0 equiv) -

Triethylamine (

) (2.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve the carboxylic acid in Toluene (5 mL/mmol). -

Chlorination: Add

dropwise at room temperature. Caution: Gas evolution ( -

Reflux: Heat to 80°C for 2 hours. Monitor conversion by quenching a mini-aliquot in MeOH and checking by LCMS (look for methyl ester mass).

-

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride. Critical: Do not expose to humid air.[1]

-

Coupling: Re-dissolve the acid chloride in fresh Toluene. Add 3,4-difluoroaniline followed by

dropwise at 0°C. -

Reaction: Allow to warm to RT and stir for 4 hours. A white precipitate (

) will form, confirming the reaction is proceeding.[1] -

Workup: Filter off the solid salts. Wash the filtrate with 1N HCl (to remove unreacted aniline) and sat.

. Dry over

Protocol 2: HATU-Mediated Coupling

Best for: Acid-sensitive substrates, small-scale discovery.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)[2]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the carboxylic acid in DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT. Visual Cue: Solution often turns slightly yellow.[1]

-

Addition: Add 3,4-difluoroaniline (1.2 equiv) and the remaining DIPEA (1.0 equiv).

-

Incubation: Stir at RT for 12–16 hours. Note: Longer times are required compared to standard anilines due to the electron-deficient nature of the 3,4-difluoro ring.[1]

-

Validation: Check LCMS. If conversion is <50%, add 0.1 equiv of DMAP (4-dimethylaminopyridine) to catalyze the reaction.

-

Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl solution (to remove DMF).

Part 4: Data Summary & Case Studies

Physicochemical Comparison

The table below highlights why the 3,4-difluoro motif is superior to the unsubstituted aniline for drug-like properties.

| Property | Unsubstituted Aniline | 3,4-Difluoroaniline | Impact on Drug Design |

| pKa (Conj.[1] Acid) | 4.6 | ~0.5 - 1.0 | Reduced basicity; less likely to be protonated at physiological pH. |

| LogP (Lipophilicity) | 0.9 | ~1.6 | Improved membrane permeability; better BBB penetration. |

| Metabolic Liability | High (p-hydroxylation) | Low | Blocked metabolic soft spots; extended half-life. |

| Nucleophilicity | Moderate | Low | Requires stronger coupling conditions (e.g., Acid Chloride).[1] |

Case Study: Fluxapyroxad (BASF)

Fluxapyroxad is the quintessential example of this chemistry in action.

-

Structure: A pyrazole-carboxamide linked to a 3,4,5-trifluoro-substituted biphenyl system (structurally analogous to the 3,4-difluoro core).[1]

-

Role of Amide: The amide NH forms a critical hydrogen bond with the Oxygen atom of the ubiquinone binding site in Complex II.

-

Role of Fluorine: The fluorines on the aniline ring fill a hydrophobic pocket and prevent rapid degradation by fungal enzymes.

References

-

BASF SE. (2012). Fluxapyroxad: A new broad-spectrum fungicide. Technical Information Bulletin. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline.[1] Retrieved from

-

Glöckner, A., et al. (2013).[1] Fungicide Resistance Action Committee (FRAC) Code List 2013: Fungicides sorted by mode of action. Journal of Plant Diseases and Protection.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. Retrieved from

Sources

- 1. 3,4-Difluoroaniline CAS#: 3863-11-4 [amp.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Optimizing coupling reagents (HATU vs EDC) for benzamides

Welcome to the Amide Synthesis Optimization Hub .

As a Senior Application Scientist, I have structured this guide to move beyond generic textbook advice. We are focusing specifically on benzamides —a scaffold where electronic effects (Hammett equation) and steric hindrance (ortho-substitution) dictate the success or failure of a coupling reaction.

The following modules provide a self-validating logic system for choosing between EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with advanced troubleshooting for their specific failure modes.

Module 1: Strategic Selection (The Decision Matrix)

Do not default to HATU simply because it is "stronger." It is atom-inefficient and costly. Conversely, do not force EDC if your benzoic acid is electronically deactivated. Use this logic flow to determine the correct reagent for your specific benzamide.

Decision Logic Flowchart

Caption: Logical decision tree for benzamide coupling. HATU is reserved for kinetically difficult couplings (steric/electronic deactivation), while EDC is preferred for ease of purification.

Technical Comparison Table

| Feature | EDC / HOBt (or Oxyma) | HATU / DIPEA |

| Mechanism Class | Carbodiimide (Zero-length crosslinker) | Uronium / Guanidinium (In situ active ester) |

| Reaction Rate | Moderate to Slow | Extremely Fast (< 1 hour typical) |

| Steric Tolerance | Poor (Struggles with ortho-subs) | Excellent (HOAt effect assists approach) |

| Byproducts | Urea (Water soluble) | Tetramethylurea (TMU) + HOAt |

| Purification | Acid/Base extraction usually sufficient | Often requires column chromatography |

| Cost | Low | High |

Module 2: Troubleshooting EDC Couplings

Context: You are using EDC because your substrate is simple, or you need a cost-effective scale-up route.

Q1: My yield is consistently low (30-50%), and I see a side product with the same mass as the desired product. What is happening?

Root Cause: You are likely forming the

-

Add Nucleophilic Catalysts: Never use EDC alone for benzamides. Always add HOBt (1-hydroxybenzotriazole) or Oxyma Pure . These attack the O-acylisourea faster than it can rearrange, forming a more stable (but still reactive) active ester.

-

Solvent Switch: Change from DMF to DCM. The rearrangement is often slower in non-polar solvents (Valeur & Bradley, 2009).

Q2: The reaction turns into a gel or thick slurry. How do I handle this?

Root Cause: The urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea) is precipitating, or your product is crashing out. Corrective Action:

-

Dilution: Benzamide couplings often benefit from higher dilution (0.1 M) compared to peptide couplings.

-

The "EDC·HCl" Advantage: Ensure you are using the hydrochloride salt of EDC. The urea byproduct is water-soluble.[1][2][3][4] If the reaction slurry is your product, simply filter it and wash with water to remove the urea and unreacted EDC.

Module 3: Troubleshooting HATU Couplings

Context: You are using HATU for a difficult coupling (e.g., 2,6-dichlorobenzoic acid + aniline).

Q3: I see a strong impurity peak at [M+99] (or +98) in my LC-MS. It tracks with the product.

Root Cause: Guanidinylation .[5] Mechanism: This is the "signature" failure mode of uronium reagents. If the carboxylic acid activation is slow, or if you add the amine before the acid is activated, the amine will attack the central carbon of the HATU reagent itself rather than the activated acid. Corrective Action:

-

Pre-activation Protocol: Dissolve the Acid + HATU + DIPEA in DMF first. Stir for 2–5 minutes. Then add the Amine. This ensures the HATU is consumed by the acid before the amine sees it.

-

Stoichiometry: Never use a large excess of HATU. Use 0.98–1.0 equivalents relative to the acid.

Q4: I cannot remove the HATU byproduct (Tetramethylurea/TMU) even after extraction.

Root Cause: TMU is an organic-soluble, high-boiling (176°C) polar aprotic solvent.[4] It partitions poorly in standard EtOAc/Water extractions. Corrective Action:

-

The "Citric/Brine" Wash: TMU removal requires aggressive aqueous washing.

-

Wash 1: Saturated

or 1M HCl (removes DIPEA). -

Wash 2: 3x washes with Water/Brine (1:1 mixture). TMU is water-soluble, but you need volume to pull it out.

-

-

Alkane Trituration: If your benzamide is solid, dissolve the crude oil in a minimal amount of EtOAc, then slowly add Hexanes/Heptane. The benzamide should precipitate, leaving the TMU in the mother liquor.

Module 4: Validated Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling (Robust)

Best for: Unhindered benzamides, scale-up, cost-sensitivity.

-

Dissolution: Dissolve Benzoic Acid (1.0 equiv) and HOBt (1.1 equiv) in DCM (0.2 M concentration).

-

Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv). Stir for 15 minutes.

-

Checkpoint: The solution should remain clear or slightly cloudy.

-

-

Addition: Add the Amine (1.0–1.2 equiv). If the amine is a salt (e.g., hydrochloride), add DIPEA (1.0 equiv) to free the base.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Self-Validating Workup:

Protocol B: HATU High-Performance Coupling

Best for: Ortho-substituted acids, electron-deficient amines.

-

Pre-activation (Critical): Dissolve Benzoic Acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF (0.1 M).

-

Base Addition: Add DIPEA (2.0–3.0 equiv). Stir for 3 minutes at Room Temperature.

-

Visual: The solution often turns yellow (liberation of HOAt anion).

-

-

Amine Addition: Add Amine (1.1 equiv) immediately after the 3-minute activation.

-

Reaction: Stir for 1–2 hours. (HATU is fast; if it hasn't worked in 4 hours, it likely won't).

-

Workup: Dilute with EtOAc (use a large volume, e.g., 10x reaction volume) to minimize DMF carryover. Perform the "Citric/Brine" wash described in Q4.

Module 5: Mechanistic Visualization

Understanding the competition between the productive pathway and the guanidinylation side reaction is critical for HATU users.

Caption: Kinetic competition in HATU couplings. Pre-activation of the acid eliminates the red dashed pathway (Guanidinylation).

References

-

Valeur, E., & Bradley, M. (2009).[7][8][9][10] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[9] [Link]

-

Montalbetti, C. A., & Falque, V. (2005).[9][11][12] Amide bond formation and peptide coupling.[1][6][8][10][11][13][14][15] Tetrahedron, 61(46), 10827–10852.[13] [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][16] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]

- 8. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scirp.org [scirp.org]

- 13. books.rsc.org [books.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of N-(3,4-difluorophenyl)-2-methylbenzamide

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. N-(3,4-difluorophenyl)-2-methylbenzamide stands as a key intermediate, incorporating a difluorinated phenyl ring, a common motif in pharmacologically active molecules due to the unique electronic properties of fluorine. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the structure of such molecules in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple peak listing to explore the causal relationships behind the observed chemical shifts and coupling patterns, offering a robust framework for researchers to confidently assign spectra of this and related compounds.

Molecular Structure and Proton Environments

A foundational step in any NMR analysis is to identify all unique proton environments within the molecule. For this compound, there are eight distinct proton signals, which have been systematically labeled for clarity in the discussion that follows.

Caption: Labeled proton environments of this compound.

Experimental Protocol: A Self-Validating Approach

To ensure reproducibility and accuracy, a standardized protocol for sample preparation and data acquisition is critical. The choice of solvent is the first key decision; it must dissolve the analyte without interfering with its signals.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its high solubilizing power and the fact that the amide (N-H) proton signal is often sharp and well-resolved, unlike in protic solvents like methanol-d₄ where it can exchange rapidly.[3]

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Detailed ¹H NMR Spectral Analysis

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆. The analysis explains the electronic and structural rationale for each assignment.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| A | ~10.25 | Singlet, broad | 1H | - | NH |

| B | ~8.00 | ddd | 1H | J(H,F) ≈ 13.0, J(H,H) ≈ 8.8, J(H,F) ≈ 7.5 | Ar-H (H-6') |

| C | ~7.65 | ddd | 1H | J(H,H) ≈ 9.2, J(H,F) ≈ 5.5, J(H,H) ≈ 2.2 | Ar-H (H-2') |

| D | ~7.45 | m | 1H | - | Ar-H (H-5') |

| E | ~7.40 | d | 1H | J ≈ 7.5 | Ar-H (H-6) |

| F | ~7.35 | t | 1H | J ≈ 7.5 | Ar-H (H-4) |

| G | ~7.25 | m | 2H | - | Ar-H (H-3, H-5) |

| H | ~2.40 | Singlet | 3H | - | CH ₃ |

-

Amide Proton (A, ~10.25 ppm): The amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.[4] Its signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[5][6]

-

3,4-Difluorophenyl Ring Protons (B, C, D): This aromatic system presents the most complex signals due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.[7][8]

-

H-6' (B, ~8.00 ppm): This proton is ortho to the amide nitrogen, making it the most deshielded on this ring. It experiences ortho coupling to H-5' (~9 Hz), meta coupling to the F at C-4 (~7.5 Hz), and ortho coupling to the F at C-3 (~13 Hz). This results in a complex doublet of doublets of doublets (ddd).

-

H-2' (C, ~7.65 ppm): This proton is also ortho to the amide but meta to the two fluorine atoms. It shows ortho coupling to H-6' (which is not adjacent), meta coupling to the F at C-3, and para coupling to the F at C-4, leading to its complex pattern.

-

H-5' (D, ~7.45 ppm): This proton is ortho to one fluorine and meta to the other, leading to a complex multiplet due to coupling with H-6' and both fluorine atoms.

-

-

2-Methylbenzoyl Ring Protons (E, F, G): The chemical shifts of these protons are influenced by the electron-withdrawing amide group and the electron-donating methyl group.

-

H-6 (E, ~7.40 ppm): This proton is ortho to the electron-withdrawing carbonyl group and is thus deshielded relative to the other protons on this ring. It appears as a doublet due to coupling with H-5.

-

H-3, H-4, H-5 (F, G, ~7.25-7.35 ppm): These three protons are less affected by the substituents and resonate in a narrow, often overlapping region of the spectrum, typical for a substituted benzene ring.

-

-

Methyl Protons (H, ~2.40 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, resulting in a sharp singlet integrated to 3H. Its upfield shift is characteristic of alkyl protons attached to an aromatic ring.

Comparative Analysis: Validating Assignments

A powerful method to increase confidence in spectral assignments is to compare the spectrum of the final product with its precursors, in this case, 2-methylbenzamide and 3,4-difluoroaniline.

| Proton Environment | 2-Methylbenzamide (approx. δ, ppm) | 3,4-Difluoroaniline (approx. δ, ppm) | This compound (approx. δ, ppm) | Causality of Shift |

| 2-Methylbenzoyl Protons | 7.2-7.8 | - | 7.25-7.40 | Minimal change, indicating the electronic environment of this ring is largely preserved. |

| Methyl Protons | ~2.4 | - | ~2.40 | No significant change, as expected. |

| Difluorophenyl Protons | - | 6.5-7.0 | 7.45-8.00 | Significant Downfield Shift . The strongly electron-donating -NH₂ group in the starting material is replaced by the strongly electron-withdrawing -NH-C=O group, which dramatically deshields all protons on this ring. |

This comparison clearly demonstrates the powerful deshielding effect of converting the aniline's amino group into an amide linkage, providing strong corroborating evidence for the proposed assignments.

Advanced Considerations: Rotational Isomers

Amide bonds (C-N) possess a significant double-bond character, leading to restricted rotation. In sterically hindered amides, such as this ortho-methylated example, this can lead to the existence of two stable rotational isomers (rotamers) at room temperature.

Caption: Equilibrium between s-cis and s-trans rotamers due to the amide bond's partial double-bond character.

If the rotation is slow on the NMR timescale, one might observe two distinct sets of signals for the protons near the amide bond. While this is often not fully resolved at room temperature for this specific molecule, it can lead to signal broadening, particularly for the protons on the 2-methylbenzoyl ring. Variable temperature (VT) NMR experiments could be employed to study this dynamic process.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the complete and unambiguous assignment of all proton signals. The key features are the significantly deshielded amide proton, the complex splitting patterns of the difluorinated ring due to H-F coupling, and the characteristic signals of the 2-methylbenzoyl moiety. By comparing the spectrum to its precursors and considering advanced phenomena like restricted rotation, researchers can achieve a deep and confident understanding of the molecule's structure, a critical step in any research and development pipeline.

References

- Vertex AI Search. (n.d.). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC.

- IMSERC. (n.d.). AMIDE PROTON EXCHANGE.

- NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX).

- Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ACS Publications. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.

- ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.

- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.

- Unknown Source. (n.d.). NMR sample preparation.

- PubMed. (2020, July 15). Calculating nuclear magnetic resonance chemical shifts in solvated systems.

- Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

Sources

- 1. reddit.com [reddit.com]

- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Hydrogen Exchange (HX) - NMR Wiki [nmrwiki.org]

- 7. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

13C NMR Characterization Guide: N-(3,4-difluorophenyl)-2-methylbenzamide

Topic: 13C NMR Chemical Shifts for N-(3,4-difluorophenyl)-2-methylbenzamide Content Type: Technical Comparison & Application Guide

Executive Summary

This guide provides a definitive technical analysis of the 13C NMR spectral signature of this compound. Commonly utilized as a fragment in medicinal chemistry (specifically in kinase inhibitors and non-steroidal anti-inflammatory drug discovery), this molecule presents unique spectroscopic challenges due to fluorine-carbon coupling (

Unlike standard proton NMR, where integration drives analysis, the 13C characterization of this molecule relies heavily on identifying multiplet patterns arising from the 3,4-difluoro substitution. This guide compares its spectral performance against critical isomers (e.g., 2,4-difluoro analogues) to ensure precise structural validation.

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of two distinct aromatic domains linked by an amide bond:

-

Ring A (Acid side): 2-methylphenyl (o-toluyl). The methyl group introduces steric bulk, potentially restricting rotation around the amide bond.

-

Ring B (Amine side): 3,4-difluorophenyl.[1][2] This ring is the diagnostic "fingerprint" region due to strong C-F coupling.

The Fluorine Effect (Spin-Spin Coupling)

The presence of two adjacent fluorine atoms (

- (One-bond): ~240–250 Hz (Large doublet/doublet of doublets).

- (Two-bond): ~15–25 Hz (Medium splitting).

- (Three-bond): ~3–10 Hz (Small splitting).

Part 2: Comparative 13C NMR Data

The following table contrasts the target molecule with its structural isomer (2,4-difluoro) and the non-fluorinated parent. This comparison is vital for identifying regio-isomeric impurities during synthesis.

Table 1: Comparative Chemical Shift & Multiplicity Data (Solvent: DMSO-

| Carbon Position | Target: 3,4-Difluoro (ppm) | Isomer: 2,4-Difluoro (ppm) | Parent: Non-Fluoro (ppm) | Signal Type (Target) |

| C=O (Amide) | 167.8 | 167.5 | 168.1 | Singlet |

| C-F (C3) | 149.2 | 103.5 (C3-H) | 128.8 (C3-H) | dd ( |

| C-F (C4) | 145.8 | 160.1 (C4-F) | 123.5 (C4-H) | dd ( |

| C-F (C2) | 109.5 (C2-H) | 156.5 (C2-F) | 126.1 (C2-H) | d (Small coupling) |

| Methyl ( | 19.5 | 19.5 | 19.6 | Singlet |

| Ipso (N-C1') | 136.2 | 123.0 | 139.2 | dd (Triplet-like) |

Critical Insight: The most distinct differentiator is the C3/C4 region . In the 3,4-difluoro target, you observe two massive doublets of doublets downfield (145-150 ppm). In the 2,4-isomer, the C3 carbon is not fluorinated and appears significantly upfield (~103 ppm) due to the shielding effect of ortho-fluorines.

Part 3: Diagnostic Logic & Workflow

To validate the structure, researchers should follow this logic flow. The diagram below illustrates the decision tree for assigning peaks based on C-F coupling magnitudes.

Figure 1: Decision logic for distinguishing 3,4-difluoro substitution patterns from isomers using 13C NMR splitting constants.

Part 4: Experimental Protocols

1. Synthesis of Reference Material

To generate the standard for this analysis, a standard amide coupling protocol is recommended.

-

Reagents: 2-methylbenzoyl chloride (1.0 eq), 3,4-difluoroaniline (1.0 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3,4-difluoroaniline in dry DCM at 0°C.

-

Add Triethylamine.

-

Dropwise add 2-methylbenzoyl chloride.

-

Warm to Room Temp (RT) and stir for 3 hours.

-

Workup: Wash with 1N HCl (removes unreacted aniline), then Sat.

(removes acid), then Brine. -

Purification: Recrystallize from Ethanol/Water if necessary.

-

2. NMR Acquisition Parameters

For publication-quality data, standard "quick" carbon scans are insufficient due to the splitting of signal intensity by fluorine.

-

Instrument: 400 MHz or higher (100 MHz for 13C).

-

Concentration: 20–30 mg in 0.6 mL DMSO-

. -

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Scans (NS): Minimum 1024 scans. (The C-F splitting dilutes peak height; high signal-to-noise is required).

-

Relaxation Delay (D1): 2.0 seconds (Ensure quaternary C-F carbons relax).

-

Spectral Width: -10 to 220 ppm.

Part 5: Advanced Interpretation – The "Fingerprint" Region

The aromatic region (110–160 ppm) is the most complex. Here is the breakdown of the specific coupling constants you must verify to confirm the 3,4-difluoro motif:

-

C-3 (attached to F): Appears as a doublet of doublets (dd).

- Hz (Direct bond).

- Hz (Coupling to F at C4).

-

C-4 (attached to F): Appears as a doublet of doublets (dd).

- Hz.

- Hz (Coupling to F at C3).

-

C-2 (Ortho to F): Small doublet.

- Hz.

-

C-5 (Meta to F):

-

Often appears as a doublet (~117 ppm) with

Hz.

-

Visualization of Signal Pathway:

Figure 2: Spin-spin coupling interactions defining the multiplet structures in the 13C spectrum.

References

-

General 13C NMR Chemical Shifts & Coupling Constants

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. Link

-

Fluorine Substituent Effects (SCS)

- Doddrell, D., et al. (1974). "Carbon-13 Magnetic Resonance Studies of Some Fluorinated Compounds." Journal of the Chemical Society, Perkin Transactions 2.

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Difluoroaniline derivatives). Link

-

Synthetic Protocol & Analogues

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Amide coupling standards).

-

PubChem Compound Summary for this compound. Link

Sources

Technical Guide: X-ray Crystallography of N-Phenylbenzamide Derivatives

This guide provides an in-depth technical analysis of the X-ray crystallographic characterization of N-phenylbenzamide derivatives. It is designed for researchers requiring high-fidelity structural data to inform Structure-Activity Relationship (SAR) studies in drug development.

Executive Summary & Strategic Value

N-phenylbenzamide (benzanilide) derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. While NMR provides dynamic solution-state data, X-ray crystallography is the critical determinant for mapping the precise 3D conformational landscape required for receptor binding.

Key Insight: The biological activity of these derivatives often hinges on the dihedral twist angle between the two phenyl rings. Crystallographic data reveals that crystal packing forces frequently stabilize conformations significantly more twisted (~60°) than those predicted by gas-phase DFT calculations (~30°), a discrepancy vital for accurate molecular docking simulations.

Comparative Analysis: Structural Determination Methods

To select the optimal analytical tool, researchers must weigh the resolution of static atomic positions against dynamic environmental factors.

| Feature | X-ray Crystallography | Solution NMR | DFT (Gas Phase) |

| Primary Output | Precise 3D atomic coordinates & packing | Dynamic conformational averaging | Energy-minimized theoretical structure |

| Conformational Insight | Fixed Conformer: Reveals the specific low-energy state stabilized by intermolecular forces (e.g., H-bonds). | Ensemble Average: Rapid rotation around the amide bond often obscures specific active conformations. | Intrinsic Preference: Predicts geometry without external environmental constraints. |

| Twist Angle Accuracy | High: Captures the "bio-relevant" twisted conformation often found in protein binding pockets. | Medium: NOE constraints define proximity but often lack precise angular resolution for these rotamers. | Variable: Often underestimates steric clash or packing effects (e.g., predicts ~30° vs. observed ~60°). |

| Sample Requirement | Single Crystal (>0.1 mm) | Soluble compound (>5 mg) | Computational Resources |

Critical Data: Crystal Structure Parameters

The following table synthesizes crystallographic data for two distinct derivatives: N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) and N-(4-methoxyphenyl)benzamide (MOP) . These datasets illustrate how para-substitution influences packing without altering the core hydrogen-bonding motif.

Table 1: Crystallographic Metrics & Unit Cell Data

| Parameter | TFMP Derivative ( | MOP Derivative ( | 4-Chloro Derivative |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | |||

| Z (Molecules/Unit) | 2 | 4 | 2 |

| Temperature | 173 K | 173 K | 293 K |

| Twist Angle (Ar-Ar) | 59.7(1)° | 67.4(1)° | 59.6(1)° |

| DFT Calc. Twist | 59.6° | 66.8° | ~30° (Generic) |

| H-Bond Motif | Intermolecular N—H···O | Intermolecular N—H···O | Intermolecular N—H···O |

| Packing Interaction | T-shaped | Parallel displaced | Infinite C(4) chains |

Data Interpretation:

-

Conformational Locking: Despite electronic differences, both TFMP and 4-Chloro derivatives adopt a ~60° twist. This suggests a deep energy well for this conformation in the solid state, likely mimicking the steric constraints within a receptor active site.

-

Hydrogen Bonding: The primary interaction is invariably the N—H···O=C intermolecular hydrogen bond, forming infinite chains (C(4) motif) or centrosymmetric dimers (

motif). This motif is robust and serves as a reliable supramolecular synthon.

Experimental Protocol: Synthesis to Structure

Self-Validating Workflow for High-Quality Crystals

Phase 1: Synthesis (Schotten-Baumann Conditions)

-

Reactants: Dissolve substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base: Add pyridine or triethylamine (1.2 eq) to act as an HCl scavenger.

-

Addition: Dropwise addition of benzoyl chloride (1.1 eq) at 0°C under

atmosphere. -

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1M HCl (remove unreacted amine), then sat.

(remove acid), then brine. Dry over

Phase 2: Crystallization (Slow Evaporation)

Critical Step: Impurities >1% can inhibit nucleation.

-

Solvent Selection: Dissolve 20 mg of purified product in 2–4 mL of Ethanol or Ethyl Acetate .

-

Validation: Solution must be perfectly clear. Filter through a 0.45 µm PTFE syringe filter if any turbidity exists.

-

-

Vessel: Use a small glass vial (4 mL). Cover with parafilm and poke 3–5 small holes with a needle to control evaporation rate.

-

Environment: Place in a vibration-free, temperature-controlled area (20°C).

-

Observation: Check daily. Crystals typically form within 3–7 days.

-

Go/No-Go Check: If precipitate is amorphous/powder, redissolve and try a binary solvent system (e.g., Ethanol:Water 9:1) or Vapor Diffusion.

-

Phase 3: Data Collection & Refinement

-

Mounting: Select a crystal with sharp edges and uniform extinction under polarized light. Mount on a glass fiber or cryoloop.

-

Collection: Collect data at low temperature (100–173 K) to minimize thermal motion (reducing

values). -

Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).

-

Quality Check: Target an R-factor (

) < 0.05. If

-

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, highlighting critical decision nodes.

Figure 1: Decision-tree workflow for obtaining high-quality X-ray data for benzamide derivatives.

References

-

Pennington, W. T., et al. (2022). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing." Acta Crystallographica Section E, 78(2), 206–211.

-

Gowda, B. T., et al. (2011). "4-Chloro-N-phenylbenzamide."[1] Acta Crystallographica Section E, 67(11), o3171.[1]

-

BenchChem Application Notes. (2025). "Crystallization Methods for X-ray Analysis of Benzamide Derivatives."

-

PubChem. "N-Phenylbenzamide Compound Summary." National Library of Medicine.

-

Perlovich, G. L., et al. (2021).[2] "Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides." CrystEngComm, 23.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C14H11F2NO: A Comparison of Combustion Analysis and High-Resolution Mass Spectrometry

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and viability as a candidate compound. The molecular formula, C14H11F2NO, represents a specific arrangement of atoms that dictates its chemical properties and biological activity. Verifying this composition is not merely a quality control checkpoint; it is an integral part of the scientific method, ensuring that all subsequent biological and chemical data are attributed to the correct molecular entity.

This guide provides an in-depth comparison of two primary analytical techniques for determining the elemental composition of a compound like C14H11F2NO: the classical, quantitative method of Combustion Ion Chromatography (CIC) and the modern, high-precision technique of High-Resolution Mass Spectrometry (HRMS). We will explore the theoretical basis, practical workflows, and data interpretation for each, offering insights into their respective strengths and applications.

Part 1: The Theoretical Benchmark: Calculating Elemental Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the absolute benchmark against which all experimental results are measured. The calculation is based on the atomic masses of the constituent elements.[1]

The molecular formula is C14H11F2NO .

-

Molecular Weight (MW): (14 x 12.011) + (11 x 1.008) + (2 x 18.998) + (1 x 14.007) + (1 x 16.000) = 247.245 g/mol

The percentage mass of each element is calculated as follows: % Element = (Total mass of element in formula / Molecular Weight) x 100[2]

| Element | Symbol | Atoms | Atomic Mass (amu) | Total Mass (amu) | Theoretical % |

| Carbon | C | 14 | 12.011 | 168.154 | 68.01% |

| Hydrogen | H | 11 | 1.008 | 11.088 | 4.48% |

| Fluorine | F | 2 | 18.998 | 37.996 | 15.37% |

| Nitrogen | N | 1 | 14.007 | 14.007 | 5.66% |

| Oxygen | O | 1 | 16.000 | 16.000 | 6.47% |

| Total | 247.245 | 100.00% |

This theoretical composition is the gold standard. Any validated experimental method should yield results that closely align with these values, typically within a ±0.4% tolerance for combustion analysis.

Part 2: A Comparative Guide to Experimental Verification

While the theoretical calculation provides a target, experimental analysis is required to confirm the composition of a synthesized sample. We will compare two orthogonal and complementary techniques.

Method A: Combustion Ion Chromatography (CIC)

Combustion analysis is the long-established standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in organic compounds.[3][4] For halogen-containing compounds like C14H11F2NO, the technique is coupled with ion chromatography (CIC) to quantify the fluorine content.[5][6]

Causality Behind the Method: The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment.[7][8] This process quantitatively converts the elements into simple, stable gases (CO2, H2O, N2, and HF). These gases are then separated and measured by specialized detectors, allowing for the calculation of their original mass percentages in the sample.[4]

Self-Validating System: Trustworthiness is established through rigorous calibration. Before analyzing the target compound, the instrument is calibrated using a certified, ultra-pure standard with a known elemental composition (e.g., Acetanilide for CHN, BBOT for O, and specific organofluorine standards for F). The consistent and accurate results for the standard validate the instrument's performance for the subsequent analysis of the unknown sample.

The workflow involves several distinct, automated stages within the elemental analyzer.

Caption: Workflow for Elemental Analysis via Combustion Ion Chromatography.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified organofluorine standard to create a calibration curve for fluorine, and a standard like acetanilide for C, H, and N.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried C14H11F2NO sample into a tin or silver capsule.

-

Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1100°C) furnace rich in pure oxygen. The sample undergoes rapid, complete combustion.[9]

-

Gas Purification and Separation: The resulting gas mixture (CO2, H2O, N2, NOx, HF) is passed over a catalyst to ensure complete oxidation and then through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to elemental nitrogen (N2).

-

Fluorine Capture: The gas stream is bubbled through an aqueous absorption solution where hydrogen fluoride (HF) is quantitatively trapped, forming fluoride ions (F⁻).

-

CHN Detection: The remaining gases (CO2, H2O, N2) are separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

-

Fluorine Quantification: The absorption solution containing the fluoride ions is analyzed by ion chromatography (IC) to determine the concentration of fluoride, which directly correlates to the fluorine content of the original sample.[10][11]

-

Calculation: The instrument's software uses the sample weight and detector responses to calculate the mass percentage of each element.

Method B: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that does not provide elemental percentages but instead confirms the elemental formula by measuring the mass of a molecule with extremely high precision.[12][13] Modern instruments like Orbitrap or FT-ICR mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm).[12]

Causality Behind the Method: The principle relies on the fact that the exact mass of an atom is not an integer. This "mass defect" is unique for each isotope. By summing the exact masses of all atoms in a proposed formula (e.g., C14H11F2NO), one obtains a theoretical exact mass. HRMS measures the experimental exact mass of the ionized molecule (e.g., [M+H]⁺). If the experimental mass matches the theoretical mass within a very narrow tolerance (e.g., < 5 ppm), it provides strong evidence for that specific elemental formula.[14][15]

Self-Validating System: The trustworthiness of HRMS is maintained by continuous calibration with known compounds that bracket the mass range of interest. The instrument software uses these internal or external calibrants to correct any drift, ensuring the measured mass accuracy is consistently high. Furthermore, the isotopic pattern of the molecule provides a secondary layer of confirmation. The relative abundance of the A+1 and A+2 isotope peaks, which arise from the natural abundance of ¹³C, ¹⁵N, etc., must match the theoretical pattern for the proposed formula.[16]

Caption: Workflow for Molecular Formula Confirmation via HRMS.

-

Instrument Calibration: Calibrate the mass spectrometer using a solution of known calibration compounds to ensure high mass accuracy across the desired mass range.

-

Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the C14H11F2NO sample in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via electrospray ionization (ESI), which generates protonated molecules, [M+H]⁺, in the gas phase. For C14H11F2NO, the expected protonated ion is [C14H12F2NO]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap). The instrument measures the mass-to-charge ratio (m/z) of the ions with very high precision.

-

Data Acquisition: Acquire the full scan mass spectrum, ensuring sufficient resolution (>60,000) to achieve the desired mass accuracy.

-

Data Processing:

-

Identify the m/z of the monoisotopic peak for the protonated molecule.

-

Use the instrument software to calculate a list of possible elemental formulas that fit the measured m/z within a specified mass tolerance (e.g., 5 ppm).

-

Compare the experimental isotopic pattern with the theoretical patterns for the candidate formulas.

-

-

Confirmation: The elemental formula is confirmed if the mass error between the measured and theoretical m/z is low (<5 ppm) and the isotopic pattern shows a good match.

Part 3: Data Comparison and Interpretation

For C14H11F2NO, the data from these two techniques provide complementary evidence of the compound's composition.

| Analysis Type | Parameter | C14H11F2NO | Expected Result |

| Theoretical | Elemental % | C: 68.01, H: 4.48, N: 5.66, F: 15.37 | N/A |

| Theoretical | Exact Mass of [M+H]⁺ | [C14H12F2NO]⁺ | m/z 248.0885 |

| Combustion (CIC) | Experimental % | %C, %H, %N, %F | C: 68.01±0.4, H: 4.48±0.4, N: 5.66±0.4, F: 15.37±0.4 |

| HRMS | Experimental m/z | m/z of [M+H]⁺ | 248.0885 ± 0.0012 (for 5 ppm error) |

Interpreting the Results:

-

Combustion Analysis: If the experimental percentages fall within the accepted ±0.4% range of the theoretical values, it confirms the purity and elemental composition of the bulk sample. Deviations outside this range may indicate impurities, residual solvent, or incomplete combustion.

-

HRMS: A low mass error (<5 ppm, ideally <2 ppm) provides very strong evidence for the assigned molecular formula. It is a highly specific test for the composition of a single detected ion but provides less information about the purity of the bulk sample compared to combustion analysis.

Conclusion: An Integrated Approach

Neither technique is universally superior; they are powerful, complementary tools that, when used together, provide unequivocal proof of a molecule's elemental composition.

-

Combustion Ion Chromatography is the definitive method for quantitative elemental analysis. It directly measures the mass percentage of elements in a bulk sample, making it essential for routine purity assessment and final compound validation.

-

High-Resolution Mass Spectrometry is the gold standard for confirming the elemental formula of a new or unknown compound. Its exceptional specificity and accuracy make it an indispensable tool during the discovery and structural elucidation phases.

For drug development professionals, a comprehensive characterization of a lead compound like C14H11F2NO should ideally include both analyses. HRMS provides the initial, high-confidence confirmation of the molecular formula, while combustion analysis validates the composition and purity of the bulk material that will be used in subsequent assays, ensuring data integrity and reproducibility.

References

-

Elementar. "Elemental analysis: operation & applications." Available at: [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

-

AZoM. (2021, May 6). "A Look at Elemental Analysis for Organic Compounds." Available at: [Link]

-

ELTRA. "Elemental Analysis - Organic & Inorganic Compounds." Available at: [Link]

-

Wikipedia. (n.d.). "Elemental analysis." Available at: [Link]

-

Kind, T., & Fiehn, O. (2011). "Elemental composition determination based on MSn." Bioinformatics, 27(18), 2539-2545. Available at: [Link]

-

ChemRxiv. (2024). "Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological." Available at: [Link]

-

Innovatech Labs. (2025, March 24). "PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography." Available at: [Link]

-

USGS.gov. "Determination of fluorine in organic compounds: Microcombustion method." Available at: [Link]

-

Enthalpy Analytical. (2022, June 13). "Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography." Available at: [Link]

-

ResearchGate. (2011, June 23). "(PDF) Elemental Composition determination based on MS." Available at: [Link]

-

YouTube. (2019, March 18). "Formula determination by high resolution mass spectrometry." Available at: [Link]

-

CK-12 Foundation. "How can I calculate the elemental composition?" Available at: [Link]

-

Pleil, J. D., & Isaacs, K. K. (2018). "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis." Journal of Breath Research, 12(4), 047106. Available at: [Link]

-

ChemTeam. "Empirical and Molecular Formulas." Available at: [Link]

-

Contract Laboratory. (2024, November 15). "Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future." Available at: [Link]

-

Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Available at: [Link]

-

Lumen Learning. "Determining Empirical and Molecular Formulas – CHEM 1114." Available at: [Link]

-

Open Library Publishing Platform. "7.4 Determining Empirical and Molecular Formulas." Available at: [Link]

-

Chemistry LibreTexts. (2022, April 20). "3.2: Determining Empirical and Molecular Formulas." Available at: [Link]

Sources

- 1. ck12.org [ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. measurlabs.com [measurlabs.com]

- 6. PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography [innovatechlabs.com]

- 7. mt.com [mt.com]

- 8. measurlabs.com [measurlabs.com]

- 9. usgs.gov [usgs.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. enthalpy.com [enthalpy.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

Reference standards for N-(3,4-difluorophenyl)-2-methylbenzamide

Reference standards for N-(3,4-difluorophenyl)-2-methylbenzamide are critical tools in the quality control of pharmaceuticals and agrochemicals derived from 3,4-difluoroaniline. As a structural analogue and potential process impurity in the synthesis of bioactive agents (such as specific kinase inhibitors or fungicide intermediates), the accurate identification and quantification of this compound is a regulatory necessity.

This guide objectively compares the performance of three distinct classes of reference standards available to researchers: Certified Reference Materials (CRMs) , Analytical Standards (AS) , and In-House Synthesized Materials .

Part 1: Technical Specifications & Significance

Compound Identity:

-

IUPAC Name: this compound

-

CAS Number: 346720-59-0 (Isomer/Analog reference)

-

Molecular Formula: C₁₄H₁₁F₂NO

-

Molecular Weight: 247.24 g/mol [1]

-

Structure: An amide linkage connecting an o-toluoyl group (2-methylbenzoyl) and a 3,4-difluoroaniline moiety.

Regulatory Context: This compound frequently arises as a Process Related Impurity (PRI) in the synthesis of APIs where 3,4-difluoroaniline is a starting material. If o-toluoyl chloride is present as a contaminant in other benzoyl chloride reagents, or if the acylation selectivity is compromised, this amide forms. Under ICH Q3A/B guidelines, it must be controlled to <0.10% in final drug substances.

Part 2: Comparative Analysis of Reference Standard Grades

The choice of reference standard directly impacts the validity of your HPLC/LC-MS data. The following table compares the three primary alternatives available to the analytical scientist.

Performance Comparison Matrix

| Feature | Option A: Certified Reference Material (CRM) | Option B: Analytical Standard (AS) | Option C: In-House Synthesis |

| Primary Use | Quantitative Assay, Release Testing, Calibration | Retention Time Marker, System Suitability, Qualitative ID | Early R&D Screening, Spike Recovery Studies |

| Purity | >99.5% (Mass Balance/qNMR) | >98.0% (HPLC Area %) | Variable (Typically 90-95%) |

| Traceability | ISO 17034 Accredited (NIST/BIPM traceable) | Manufacturer CoA only | None (Internal Notebook) |

| Uncertainty | Explicitly calculated (e.g., ±0.3%) | Not provided | Unknown |

| Water/Solvent | Quantified (KF/TGA) & corrected | Not always corrected | Unknown |

| Cost | High ( | Moderate ( | Low Material Cost / High Labor Cost |

| Risk | Low: Defensible in regulatory audits. | Medium: Acceptable for internal QC but risky for release. | High: Risk of co-eluting side products skewing data. |

Expert Insight: When to use which?

-

Choose Option A (CRM) when validating a final product release method or when establishing the Relative Response Factor (RRF) for the impurity. The certified potency ensures your impurity calculations are not biased by the standard's own impurities.

-

Choose Option B (AS) for routine monitoring of reaction completion or "sighting" the peak in a chromatogram.

-